3-Fluorophenylacetic acid
Overview
Description
3-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of various chemical libraries , suggesting that its targets could be diverse depending on the specific molecules it’s incorporated into.
Biochemical Pathways
, phenylacetic acids are generally involved in the catabolism of phenylalanine. This suggests that 3-Fluorophenylacetic acid could potentially influence pathways related to amino acid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylacetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method includes the reaction of 3-fluorobenzyl chloride with sodium cyanide to form 3-fluorophenylacetonitrile, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production often involves the use of advanced fluorination techniques and catalysts to ensure high yield and purity. The process may include steps such as halogen exchange reactions and catalytic hydrogenation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobenzoic acid.
Reduction: Reduction reactions can convert it to 3-fluorophenylethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products:
Oxidation: 3-Fluorobenzoic acid.
Reduction: 3-Fluorophenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
3-Fluorophenylacetic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 4-Fluorophenylacetic acid
- 2,4,5-Trifluorophenylacetic acid
- 3-Bromophenylacetic acid
- p-Tolylacetic acid
Comparison: 3-Fluorophenylacetic acid is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to 4-Fluorophenylacetic acid, the meta-position of the fluorine in this compound results in different electronic effects and steric hindrance, affecting its interaction with enzymes and receptors .
Properties
IUPAC Name |
2-(3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAUYVGUXSZCFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059821 | |
Record name | Benzeneacetic acid, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331-25-9 | |
Record name | 3-Fluorophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Fluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorophenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88344 | |
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Record name | Benzeneacetic acid, 3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Fluorophenylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CP7BU47LD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the use of diethyl ester as a less toxic alternative in the synthesis of 4-bromo-2, 3, 5, 6-tetrafluorobenzeneacetic acid. Are there any known applications of similar environmentally friendly approaches in the synthesis of compounds like 3-Fluorophenylacetic acid?
A1: While the provided research doesn't delve into the synthesis of this compound specifically [, ], the use of diethyl ester highlights a trend towards greener chemistry. Researchers are increasingly exploring alternative solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical synthesis. For compounds like this compound, similar strategies might involve:
Q2: One study describes the structure of complexes containing a 3-fluorophenyl group. Could you explain how understanding the structural features of such complexes could be relevant to researchers studying compounds like this compound?
A2: The study you mentioned focuses on the synthesis and structural characterization of organoantimony complexes containing the 3-fluorophenyl group []. While these complexes are not directly related to this compound, understanding how the 3-fluorophenyl group interacts with other molecules in a three-dimensional space can offer valuable insights. This knowledge can inform researchers about:
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